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Compound of Interest

Compound Name: LDR102

Cat. No.: B15543129

A Note on Nomenclature: The term "LDR102" does not correspond to a recognized therapeutic
agent in oncology research. This guide will focus on 10102, a component of the investigational
cancer vaccine 10102-10103, under the assumption that "LDR102" is a typographical error.

Audience: Researchers, scientists, and drug development professionals.

Core Concept: 10102-10103, a Novel Immuno-
Oncologic Vaccine

10102-10103 is an investigational, off-the-shelf therapeutic cancer vaccine designed to
modulate the tumor microenvironment (TME) and enhance the body's anti-tumor immune
response. It is a dual-antigen vaccine composed of two distinct components:

¢ 10102: Targets cells expressing Indoleamine 2,3-dioxygenase (IDO).
e |0103: Targets cells expressing Programmed Death-Ligand 1 (PD-L1).

The overarching strategy of I0102-10103 is to activate and expand T cells that can recognize
and eliminate both cancer cells and immunosuppressive cells within the TME that express IDO
and PD-L1.[1][2][3] This approach aims to overcome the immune tolerance that allows tumors
to evade destruction by the host's immune system.[4]
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Mechanism of Action in the Tumor
Microenvironment

The therapeutic effect of I0102-10103 is predicated on the activation of a targeted T-cell
response against two key immunosuppressive pathways. Preclinical and clinical studies
suggest a synergistic anti-tumor effect when both IDO and PD-L1 pathways are targeted
simultaneously.[2][5]

Targeting the IDO Pathway with 10102

Indoleamine 2,3-dioxygenase (IDO) is an intracellular enzyme that catalyzes the initial and
rate-limiting step in the degradation of the essential amino acid tryptophan along the
kynurenine pathway.[4][6][7] In the context of cancer, IDO is often overexpressed by tumor cells
and immune cells in the TME.[8][9]

Immunosuppressive Functions of IDO:

o Tryptophan Depletion: The depletion of tryptophan in the TME inhibits the proliferation and
function of effector T cells, which require this amino acid for their activity.

o Kynurenine Production: The accumulation of kynurenine and its downstream metabolites
acts as a potent immunosuppressant, inducing T-cell apoptosis and promoting the
generation of regulatory T cells (Tregs).

10102 is designed to stimulate a T-cell response against IDO-expressing cells, leading to their
destruction. This is expected to restore local tryptophan levels and reduce the concentration of
immunosuppressive kynurenine metabolites, thereby creating a more favorable environment for

an anti-tumor immune response.

Targeting the PD-L1 Pathway with 10103

Programmed Death-Ligand 1 (PD-L1) is a transmembrane protein that plays a crucial role in
immune checkpoint regulation.[10][11] It is expressed on a variety of cells, including cancer
cells and immune cells within the TME.[10]

Immunosuppressive Functions of PD-L1.:
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o T-Cell Exhaustion: The binding of PD-L1 on tumor cells to its receptor, PD-1, on activated T
cells delivers an inhibitory signal that leads to T-cell exhaustion and apoptosis.[10][11] This is

a primary mechanism by which tumors evade immune surveillance.[10]

e Intrinsic Pro-Tumor Signaling: Emerging evidence suggests that PD-L1 on cancer cells can
also initiate its own intracellular signaling cascades that promote cancer stemness, epithelial-
to-mesenchymal transition (EMT), and resistance to chemotherapy.[12][13]

10103 aims to induce a T-cell-mediated attack against PD-L1-expressing cells. The destruction
of these cells is intended to disrupt the PD-1/PD-L1 inhibitory axis, thereby reinvigorating the
anti-tumor activity of T cells.
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Mechanism of action of the |[0102-10103 vaccine.

Quantitative Data from Clinical Trials

10102-10103, in combination with anti-PD-1 therapy (pembrolizumab or nivolumab), has been
evaluated in several clinical trials across different cancer types. The following tables summarize

key efficacy data from these studies.
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Table 1: Phase 1/2 Study in Metastatic Melanoma (First-Line)

Endpoint 10102-10103 + Nivolumab
Overall Response Rate (ORR) 80%

Complete Response Rate (CRR) 43%

Median Progression-Free Survival (mPFS) 25.5 months

Disease Control Rate (DCR) Not Reported

Source: Kjeldsen, et al. Nat Med 2021.

Table 2: Phase 2 Study in Head and Neck Squamous Cell Carcinoma (PD-L1 High, First-Line)

Endpoint 10102-10103 + Pembrolizumab
Overall Response Rate (ORR) 44.4%

Complete Response Rate (CRR) Not Reported

Median Progression-Free Survival (mPFS) 6.6 months

Disease Control Rate (DCR) 66.7%

Source: 10 Biotech, ESMO Congress 2024.

Table 3: Phase 2 Study in Non-Small Cell Lung Cancer (PD-L1 High, First-Line)

Endpoint 10102-10103 + Pembrolizumab
Overall Response Rate (ORR) 48.4%
Complete Response Rate (CRR) 1 patient (out of 31)

6-month Progression-Free Survival (PFS) Rate 61%

Disease Control Rate (DCR) 80.6%

Source: Riess, et al. SITC 2024.
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Signaling Pathways

The efficacy of 10102-10103 is rooted in its ability to counteract the immunosuppressive

signaling of the IDO and PD-L1 pathways.

IDO Signaling Pathway in Cancer
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Simplified IDO signaling pathway in cancer.

PD-L1 Signaling Pathway in Cancer
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PD-1/PD-L1 signaling pathway at the immune synapse.

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical and
clinical evaluation of cancer vaccines like 10102-10103.

In Vivo Tumor Model for Vaccine Efficacy
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This protocol describes a common workflow for assessing the anti-tumor efficacy of a cancer

vaccine in a syngeneic mouse model.

Subcutaneous inoculation
of tumor cells (e.g., B16 melanoma)
into syngeneic mice.

Allow tumors to establish
and reach a palpable size
(e.g., 50-100 mm3).

Randomize mice into
treatment groups (e.g., Vehicle,
Vaccine, Anti-PD-1, Combination).

Administer treatments
according to schedule
(e.g., weekly vaccination).

Monitor tumor growth
(caliper measurements) and
body weight 2-3 times weekly.
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Workflow for in vivo vaccine efficacy studies.

ELISpot Assay for Antigen-Specific T-Cell Response

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the

frequency of cytokine-secreting cells at the single-cell level. It is commonly used to measure T-

cell responses to vaccination.

Methodology:

Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for
the cytokine of interest (e.g., IFN-y).

Cell Plating: Peripheral blood mononuclear cells (PBMCs) from vaccinated subjects or
splenocytes from mice are plated in the wells.

Stimulation: Cells are stimulated in vitro with the vaccine peptides (e.g., 10102 and 10103
peptides) or control antigens.

Incubation: The plate is incubated to allow activated T-cells to secrete cytokines, which are
captured by the antibodies on the membrane.

Detection: A biotinylated detection antibody specific for the cytokine is added, followed by a
streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

Substrate Addition: A precipitating substrate is added, which forms a colored spot on the
membrane at the location of each cytokine-secreting cell.

Analysis: The spots are counted using an automated ELISpot reader, and the frequency of
antigen-specific T-cells is calculated.

Immunohistochemistry (IHC) for IDO and PD-L1
Expression

IHC is used to visualize the expression and localization of IDO and PD-L1 proteins in tumor

tissue.
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Methodology:

o Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned
onto glass slides.

o Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is
rehydrated through a series of graded ethanol washes.

» Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigens.

e Blocking: Endogenous peroxidase activity and non-specific antibody binding sites are
blocked.

e Primary Antibody Incubation: The slides are incubated with a primary antibody specific for
either IDO1 or PD-L1.

o Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary
antibody is applied, followed by a chromogen (e.g., DAB), which produces a colored
precipitate at the site of the antigen.

» Counterstaining and Mounting: The tissue is counterstained (e.g., with hematoxylin) to
visualize cell nuclei, dehydrated, and mounted with a coverslip.

e Scoring: A pathologist scores the slides based on the percentage of positive tumor and/or
immune cells and the intensity of the staining.

Conclusion

10102, as a key component of the 10102-10103 cancer vaccine, represents a novel therapeutic
strategy that targets the immunosuppressive tumor microenvironment. By inducing a T-cell
response against cells expressing IDO and PD-L1, 10102-10103 aims to dismantle two critical
mechanisms of tumor immune evasion. The promising clinical data, particularly in combination
with PD-1 checkpoint inhibitors, underscore the potential of this dual-antigen vaccine to
improve outcomes for patients with various advanced cancers. Further research and ongoing
clinical trials will continue to elucidate the full therapeutic potential and optimal application of
this innovative immuno-oncology approach.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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